molecular formula C9H13NO2 B8527523 3-(3-Amino-1-hydroxypropyl)phenol

3-(3-Amino-1-hydroxypropyl)phenol

Cat. No.: B8527523
M. Wt: 167.20 g/mol
InChI Key: KZBMBOHJKGVYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Amino-1-hydroxypropyl)phenol is a phenolic compound characterized by a hydroxyl-substituted benzene ring with a 3-amino-1-hydroxypropyl side chain at the para position.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(3-amino-1-hydroxypropyl)phenol

InChI

InChI=1S/C9H13NO2/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6,9,11-12H,4-5,10H2

InChI Key

KZBMBOHJKGVYBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Aminophenol (CAS 591-27-5)

  • Structure: Benzene ring with a single amino group (-NH₂) at the meta position.
  • Properties: Physical State: Solid (gray-white flakes), odorless, boiling point 164°C . Toxicity: Acute toxicity (oral LD₅₀ ~500–2000 mg/kg), hazardous to aquatic life .
  • Key Differences: 3-(3-Amino-1-hydroxypropyl)phenol has an extended alkyl chain with additional hydroxyl and amino groups, likely increasing molecular weight (estimated ~181 g/mol vs. 109 g/mol for 3-aminophenol) and polarity. The extended side chain may reduce volatility (lower boiling point expected for 3-aminophenol).

Table 1: Comparative Properties of 3-Aminophenol and this compound

Property 3-Aminophenol This compound (Inferred)
Molecular Formula C₆H₇NO C₉H₁₃NO₂
Molecular Weight 109.13 g/mol ~181.21 g/mol
Functional Groups -NH₂, -OH -NH₂, -OH, -CH₂-CH(OH)-CH₂-
Solubility Polar solvents (water, ethanol) Higher polarity, enhanced aqueous solubility
Toxicity Profile Acute toxicity (Category 4) Likely higher biocompatibility due to bulkier structure

1-[(3-Aminophenyl)amino]-3-phenoxy-2-propanol (CAS 038353-82-1)

  • Structure: Contains a phenoxy group (-O-C₆H₅) and secondary amine linked to a propanol chain.
  • Applications : Evaluated for safety in food contact materials; classified under PM/REF 8 by the Scientific Committee for Food .
  • Key Differences: this compound lacks the phenoxy group but includes a primary amino group directly on the propyl chain. The absence of a phenoxy ether may reduce lipid solubility and alter metabolic pathways compared to 038353-82-1 .

Methyl(3-phenoxypropyl)amine

  • Structure: Phenoxy group attached to a propylamine chain with a methyl substituent.
  • Synthesis: Derived from 3-halo-1-phenoxypropane via alkylation with methylamine .
  • Key Differences: this compound replaces the phenoxy group with a hydroxylated propyl chain, enhancing hydrophilicity. The primary amino group in the target compound may increase reactivity in crosslinking or chelation reactions compared to secondary amines in methyl(3-phenoxypropyl)amine .

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9)

  • Structure : Branched diamine with a long alkyl chain (C₁₂).
  • Properties : High molecular weight (299.54 g/mol), used in surfactants or corrosion inhibitors .
  • Key Differences: this compound has a shorter chain and aromatic backbone, favoring applications in small-molecule synthesis over surfactant chemistry. The phenolic hydroxyl group enables distinct reactivity (e.g., esterification) absent in aliphatic diamines .

Research Findings and Implications

  • Toxicity and Safety: Unlike 3-aminophenol, which is classified as acutely toxic and hazardous to aquatic ecosystems, this compound’s bulkier structure may mitigate acute toxicity risks. However, its ecological impact remains unstudied .
  • Regulatory Status: No direct regulatory data exist, but structurally related compounds (e.g., 038353-82-1) are monitored under EU food safety guidelines, suggesting stringent handling protocols may apply .

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